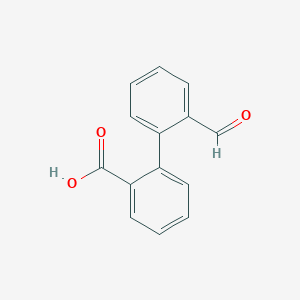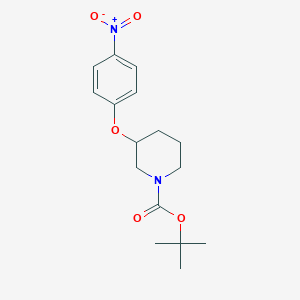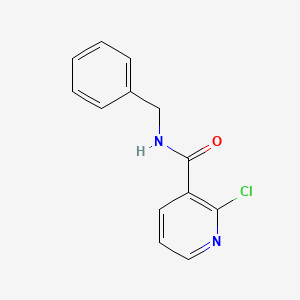
1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸
概要
説明
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗酸化剤および肝保護剤
「1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸」は、抗酸化剤および肝保護剤として可能性を秘めている可能性があります。 4-ヒドロキシフェニル酢酸などのヒドロキシフェニル構造を持つ化合物は、マウスのII相酵素および抗酸化酵素を増加させることで急性肝障害を防ぐ能力について研究されています 。これは、同様の化合物を研究して、酸化ストレスによる肝細胞の損傷から保護する薬効を調べる可能性を示唆しています。
材料科学:ポリマー合成
材料科学では、フェノール系化合物は、ベンゾキサジン環形成に対する分子の反応性を高めるために使用されます 。これは、高性能熱硬化性ポリマーの一種であるポリベンゾキサジンを製造するために不可欠です。化合物のヒドロキシフェニル成分は、ポリマーにフェノール官能基を導入するために使用できる可能性があり、熱的および機械的特性が向上した材料につながります。
環境科学:汚染物質の生分解
ヒドロキシフェニル誘導体は、ビスフェノールA(BPA)などの環境汚染物質の生分解に関与しています 。微生物分解経路における「1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸」の役割を調査することで、環境中の可塑剤やその他の有害な化学物質の影響を軽減するための洞察を得ることができます。
農業:植物成長調節
フェノール系化合物は、植物の成長と発達に役割を果たしています。 それらは、植物細胞壁の主要な成分であるリグニンの合成に関与しています 。「1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸」を農業で使用することについて調査することで、植物のリグニン量を操作することにより、作物の収量と回復力を向上させることができます。
生化学:酵素阻害
生化学では、ヒドロキシフェニル誘導体は、炭水化物代謝に関与するα-アミラーゼやα-グルコシダーゼなどの酵素を阻害することが示されています 。この化合物は、代謝プロセスを調節する可能性について研究できます。これは、糖尿病などの状態を管理するために特に関連しています。
薬理学:創薬
ヒドロキシフェニル基は、多くの薬理学的に活性な化合物に見られる一般的な特徴です。 たとえば、4-ヒドロキシフェニルピルビン酸は、神経伝達物質の合成に重要なアミノ酸であるチロシンの代謝に関与しています 。「1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸」は、薬理学的用途について、おそらく代謝経路を標的とする新規薬剤の開発において探求できます。
作用機序
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with this compound are mediated by molecular computations . The compound’s interaction with its targets results in the inhibition of HPPD, which has different effects on plants and animals .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and others .
Pharmacokinetics
Related compounds such as naringin have been found to have higher exposure in aged rats . Naringin and its metabolites were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea .
Result of Action
The inhibition of HPPD by 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid leads to different effects in plants and animals due to the different roles of HPPD in these organisms . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, organic acids, such as 3-(4-hydroxyphenyl)propionic acid and citric acid, were found to be effective predictors of the characteristics of diazotrophic assemblages across desert habitats . These environmental factors can modulate the community assembly and species co-occurrence patterns, thereby influencing the compound’s action .
Safety and Hazards
特性
IUPAC Name |
1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEYOPOUMSTVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389800 | |
| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-88-4 | |
| Record name | 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and what was their impact on antibacterial activity?
A1: Researchers synthesized a series of novel 1,4-disubstituted pyrrolidinone derivatives starting from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid []. These modifications involved incorporating various functional groups at the 1 and 4 positions of the pyrrolidinone ring. The modifications included:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)


![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)







